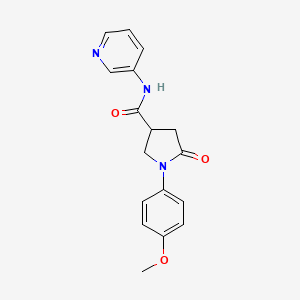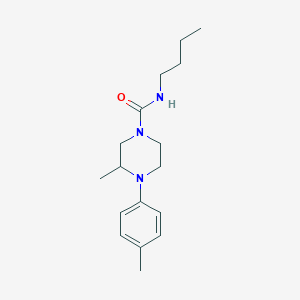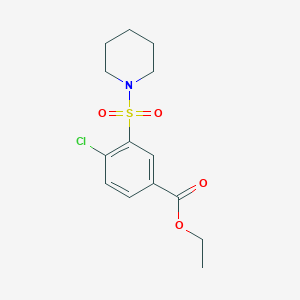
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as MPPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of drug discovery. MPPOP is a potent and selective antagonist of the nociceptin receptor, which is involved in the regulation of pain and stress responses.
Wirkmechanismus
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the nociceptin receptor, which is a member of the opioid receptor family. The nociceptin receptor is involved in the regulation of pain, anxiety, and stress responses. This compound binds to the nociceptin receptor and blocks its activation by nociceptin, a neuropeptide that is involved in pain and stress responses. By blocking the activation of the nociceptin receptor, this compound reduces pain and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anxiolytic effects in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats. The biochemical and physiological effects of this compound are mediated by its action on the nociceptin receptor, which is involved in the regulation of pain, anxiety, and stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for the nociceptin receptor, which allows for precise modulation of pain and stress-related behaviors. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide include the development of more efficient synthesis methods, the investigation of its potential application in the treatment of pain and stress-related disorders, and the exploration of its mechanism of action at the molecular level. Other potential future directions include the development of new analogs of this compound with improved pharmacokinetic properties and the investigation of its potential application in the treatment of addiction and other psychiatric disorders.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solid-phase synthesis.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the treatment of pain and stress-related disorders. The nociceptin receptor, which is the target of this compound, is involved in the regulation of pain, anxiety, and stress responses. Several studies have reported the analgesic and anxiolytic effects of this compound in animal models of pain and anxiety. This compound has also been shown to reduce stress-induced reinstatement of drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-6-4-14(5-7-15)20-11-12(9-16(20)21)17(22)19-13-3-2-8-18-10-13/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQOUOWRSXLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
